Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
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Overview
Description
Exo-9-benzyl-3-oxa-9-azabicyclo[331]nonane-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structureIts molecular formula is C15H18N2O, and it has a molecular weight of 242.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The process often includes the use of specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Shares a similar bicyclic structure but differs in functional groups.
tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: Another bicyclic compound with different substituents.
Uniqueness
Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1S,5R)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2/t13?,14-,15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEALBBDQXKEKW-GOOCMWNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H](N2CC3=CC=CC=C3)CC1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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